N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine
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Overview
Description
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine is a specialized chemical compound with a unique molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine typically involves the reaction of cyclobutanamine with 2-(bis(propan-2-yl)amino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide as a base in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclobutanamine derivatives.
Scientific Research Applications
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[bis(propan-2-yl)amino]ethyl}cyclopentanamine
- N-{2-[bis(propan-2-yl)amino]ethyl}cyclohexanamine
- N-{2-[bis(propan-2-yl)amino]ethyl}cycloheptanamine
Uniqueness
N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This uniqueness makes it valuable for specific applications where the cyclobutane ring’s rigidity and steric effects are advantageous .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-cyclobutyl-N',N'-di(propan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
BVDJHXAWHQBYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCNC1CCC1)C(C)C |
Origin of Product |
United States |
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